2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide
CAS No.:
Cat. No.: VC20104511
Molecular Formula: C25H25N5O3
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O3 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H25N5O3/c26-22-19(24(31)27-12-11-17-7-2-1-3-8-17)15-20-23(30(22)16-18-9-6-14-33-18)28-21-10-4-5-13-29(21)25(20)32/h1-5,7-8,10,13,15,18,26H,6,9,11-12,14,16H2,(H,27,31) |
| Standard InChI Key | NAWYSLYQWFOKGC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Introduction
2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a complex organic compound belonging to the class of triazine derivatives. Its molecular formula is C25H25N5O3, and it has a molecular weight of approximately 421.5 g/mol. This compound is of significant interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to achieve high yields and purity. The chemical reactivity can be characterized by several key reactions, which are crucial for exploring potential derivatives and their biological activities.
Synthesis Steps:
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Initial Formation: The synthesis begins with the formation of the triazine core.
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Functionalization: Introduction of the tetrahydrofuran and phenethyl-amide groups.
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Purification: Final purification steps to ensure high purity.
Chemical Reactivity:
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Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to its functional groups.
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Hydrolysis: Potential hydrolysis reactions can occur, affecting its stability in aqueous environments.
Biological Activity and Applications
The biological activity of 2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is attributed to its interaction with biological targets such as enzymes or receptors. Quantitative structure–activity relationship (QSAR) studies can further elucidate these mechanisms by correlating structural features with biological activity.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development due to its biological activity |
| Research | Tool for studying biological interactions and mechanisms |
Safety and Handling
While specific safety data for this compound is limited, handling should follow general guidelines for organic compounds, including wearing protective gear and avoiding ingestion or skin contact. The compound is classified as an irritant, and proper disposal methods should be followed.
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